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molecular formula C8H7ClN2 B8284852 Quinazoline hydrochloride

Quinazoline hydrochloride

Cat. No. B8284852
M. Wt: 166.61 g/mol
InChI Key: VBUBADWLHFZFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE042353E1

Procedure details

Dimethylcarbamyl chloride (38 μl, 0.42 mmol) was added to a solution of 4-(4-chloro-2-fluoroanilino)-6-methoxy-7-(2-methylaminoethoxy)quinazoline (150 mg, 0.4 mmol), (prepared as described for the starting material in Example 60), and triethylamine (61 μl, 0.44 mmol) in methylene chloride (4 ml). The mixture was stirred for 2.5 hours at ambient temperature, the resulting precipitate was collected by filtration and washed with ether. The solid was purified by column chromatography, eluting with methylene chloride/methanol (92/8). The purified product was dissolved in methylene chloride/methanol (1/1), 2.9M ethereal hydrogen chloride (1 ml) was added and the volatiles were removed by evaporation. The residue was triturated with ether and the solid product collected by filtration, washed with ether and dried under vacuum to give 4-(4-chloro-2-fluoroanilino)-6-methoxy-7-(2-N′,N′,N′-trimethylureido)ethoxy)quinazoline hydrochloride (80 mg, 41%).
Quantity
38 μL
Type
reactant
Reaction Step One
Name
4-(4-chloro-2-fluoroanilino)-6-methoxy-7-(2-methylaminoethoxy)quinazoline
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C([Cl:5])=O.ClC1C=CC(N[C:13]2[C:22]3[C:17](=[CH:18][C:19](OCCNC)=[C:20](OC)[CH:21]=3)[N:16]=[CH:15][N:14]=2)=C(F)C=1.C(N(CC)CC)C>C(Cl)Cl>[ClH:5].[N:16]1[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:13]=[N:14][CH:15]=1 |f:4.5|

Inputs

Step One
Name
Quantity
38 μL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
4-(4-chloro-2-fluoroanilino)-6-methoxy-7-(2-methylaminoethoxy)quinazoline
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)OCCNC)C=C1)F
Step Two
Name
Quantity
61 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(prepared
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The solid was purified by column chromatography
WASH
Type
WASH
Details
eluting with methylene chloride/methanol (92/8)
DISSOLUTION
Type
DISSOLUTION
Details
The purified product was dissolved in methylene chloride/methanol (1/1)
ADDITION
Type
ADDITION
Details
2.9M ethereal hydrogen chloride (1 ml) was added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
the solid product collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.N1=CN=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 120%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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